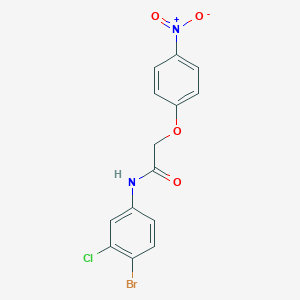![molecular formula C23H24N2O7S B322124 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,4,5-trimethoxybenzamide.
Sulfonylation: The next step involves the sulfonylation of the aniline moiety. This can be achieved by reacting the aniline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonylated aniline derivative with the benzamide core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxybenzamide: A simpler analog with similar methoxy groups but lacking the sulfonyl-aniline moiety.
3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide: Contains a nitro group instead of the sulfonyl-aniline moiety.
Phenol, 3,4,5-trimethoxy-: A related compound with a phenolic hydroxyl group instead of the benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both methoxy and sulfonyl-aniline groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H24N2O7S |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H24N2O7S/c1-29-18-9-5-17(6-10-18)25-33(27,28)19-11-7-16(8-12-19)24-23(26)15-13-20(30-2)22(32-4)21(14-15)31-3/h5-14,25H,1-4H3,(H,24,26) |
Clave InChI |
XNIZDSQKVIULKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2-[(3,4-dimethylphenyl)hydrazono]ethanethioamide](/img/structure/B322043.png)
![N-(3,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322044.png)

![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322051.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![Methyl 2-[(4-bromophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322053.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322055.png)
![2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322060.png)


![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
